N1-[4-bromo-2-(trifluoromethyl)phenyl]-4-chlorobutanamide
Description
N1-[4-bromo-2-(trifluoromethyl)phenyl]-4-chlorobutanamide is a halogenated aromatic amide featuring a bromo and trifluoromethyl group at the 4- and 2-positions of the phenyl ring, respectively, and a 4-chlorobutanamide side chain. Halogenated aromatic compounds are often associated with antimicrobial, antifungal, or enzyme-inhibitory activities due to their enhanced lipophilicity and binding affinity to biological targets .
Properties
IUPAC Name |
N-[4-bromo-2-(trifluoromethyl)phenyl]-4-chlorobutanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10BrClF3NO/c12-7-3-4-9(8(6-7)11(14,15)16)17-10(18)2-1-5-13/h3-4,6H,1-2,5H2,(H,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWLMNORTQHPCNA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)C(F)(F)F)NC(=O)CCCCl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10BrClF3NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.55 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-[4-bromo-2-(trifluoromethyl)phenyl]-4-chlorobutanamide typically involves the reaction of 4-bromo-2-(trifluoromethyl)aniline with 4-chlorobutanoyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve similar synthetic routes but with optimized conditions to enhance yield and purity. This could include the use of automated reactors, precise temperature control, and continuous monitoring of reaction parameters.
Chemical Reactions Analysis
Types of Reactions
N1-[4-bromo-2-(trifluoromethyl)phenyl]-4-chlorobutanamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as sodium azide or potassium cyanide.
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) are used.
Major Products Formed
Substitution Reactions: Products depend on the nucleophile used, such as azido or cyano derivatives.
Oxidation and Reduction: Various oxidized or reduced forms of the compound.
Hydrolysis: The corresponding carboxylic acid and amine.
Scientific Research Applications
N1-[4-bromo-2-(trifluoromethyl)phenyl]-4-chlorobutanamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N1-[4-bromo-2-(trifluoromethyl)phenyl]-4-chlorobutanamide involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The bromine and chlorine atoms may participate in halogen bonding with target proteins, influencing their activity and function.
Comparison with Similar Compounds
Thiophosphate Derivatives ()
A series of diethyl 2-(phenylcarbamoyl)phenyl phosphorothioates (thiophosphates) shares structural similarities with the target compound, particularly in the halogenated phenyl moiety. For example:
- O-{4-bromo-2-[(3,4-dichlorophenyl)carbamoyl]phenyl}O,O-diethylphosphorothioate : Exhibits potent anti-tubercular activity (MIC = 4 µM against M. tuberculosis).
- O-(5-chloro-2-{[4-(trifluoromethyl)phenyl]carbamoyl}-phenyl)O,O-diethyl phosphorothioate: Shows high activity against non-tuberculous mycobacteria (MIC = 16 µM).
Key Differences :
Halogenated Pyrrole Derivatives ()
A patented compound, 4-bromo-2-(4-chlorophenyl)-5-(trifluoromethyl)-1H-pyrrole-3-carbonitrile , shares halogen and trifluoromethyl motifs but differs in its core structure (pyrrole vs. benzene) and functional groups (carbonitrile vs. butanamide).
Key Differences :
- Core Structure : The pyrrole ring in the patented compound may confer distinct electronic properties, influencing reactivity and target specificity.
- Applications : Pyrrole derivatives are commonly used in agrochemicals (e.g., fungicides), whereas aromatic amides like the target compound are more prevalent in medicinal chemistry.
Triazine-Based Emitters ()
Though unrelated biologically, triazine derivatives such as PTZ-TRZ and DPA-TRZ highlight the role of halogen and trifluoromethyl groups in optoelectronic applications. This underscores the versatility of such substituents in diverse fields, though the target compound’s amide group limits direct comparability.
Structural and Functional Insights
- Halogen Effects : The 4-bromo and 2-trifluoromethyl groups in the target compound likely enhance lipophilicity and resistance to metabolic degradation, similar to their roles in the thiophosphates and patented pyrrole derivative .
- Amide vs. However, this could come at the cost of reduced enzyme inhibition efficacy, as seen in the weaker activity of amides relative to thiophosphates in M. avium inhibition .
Biological Activity
N1-[4-bromo-2-(trifluoromethyl)phenyl]-4-chlorobutanamide is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential applications in therapeutic contexts.
- Molecular Formula : C11H10BrClF3NO
- Molecular Weight : 344.56 g/mol
- CAS Number : [Not provided]
The presence of the trifluoromethyl group enhances the compound's lipophilicity, facilitating better penetration through biological membranes, which is crucial for its biological effects.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cells. The halogen atoms (bromine and chlorine) may engage in halogen bonding with target proteins, potentially altering their structure and function. This interaction can lead to various biological effects, including modulation of enzyme activity and receptor signaling pathways.
Antimicrobial Activity
Recent studies have highlighted the compound's potential as an antimicrobial agent. For instance, it has demonstrated significant activity against methicillin-resistant Staphylococcus aureus (MRSA) strains, with minimal inhibitory concentrations (MICs) ranging from 0.031 to 0.062 µg/mL, outperforming traditional antibiotics like vancomycin .
Table 1: Antimicrobial Activity Comparison
| Compound | MIC (µg/mL) | Activity Against |
|---|---|---|
| This compound | 0.031 - 0.062 | MRSA |
| Vancomycin | 0.5 | MRSA |
| Methicillin | >2 | MRSA |
Anti-inflammatory Properties
The compound is also being investigated for its anti-inflammatory properties. Preliminary research suggests that it may inhibit pro-inflammatory cytokines, which could be beneficial in treating inflammatory diseases.
Case Studies
- In Vitro Studies : In a comparative study, this compound was tested alongside other compounds for its ability to disrupt biofilm formation in Staphylococcus aureus. The results indicated that it significantly reduced pre-formed biofilms compared to vancomycin, suggesting a unique mechanism that warrants further investigation .
- Cytotoxicity Assessments : The selectivity index (SI) for various compounds was evaluated using Vero cells. Compounds exhibiting an SI greater than 10 were considered promising candidates for further development due to their specificity towards bacterial cells over host cells .
Synthesis and Derivatives
This compound serves as a versatile building block in synthetic chemistry, allowing the creation of more complex molecules with potential therapeutic applications . Its unique combination of functional groups makes it an attractive candidate for drug development.
Future Directions
Ongoing research aims to explore the full therapeutic potential of this compound, particularly in the fields of oncology and infectious disease treatment. Further studies are required to elucidate its complete mechanism of action and optimize its efficacy and safety profile.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing N1-[4-bromo-2-(trifluoromethyl)phenyl]-4-chlorobutanamide?
- Methodological Answer : The synthesis typically involves bromination of a precursor amide. For example, analogous compounds like 2-bromo-N-(4-chlorophenyl)butanamide are synthesized using brominating agents (e.g., N-bromosuccinimide, NBS) in inert solvents like dichloromethane under controlled temperatures (40–60°C) to ensure regioselectivity . For the trifluoromethylphenyl group, electrophilic substitution or coupling reactions (e.g., Suzuki-Miyaura) may precede bromination. Purification via column chromatography (silica gel, hexane/EtOAc) is recommended to isolate the product .
Q. How is the compound characterized spectroscopically to confirm its structure?
- Methodological Answer : Use a combination of techniques:
- NMR : H and C NMR to identify protons and carbons adjacent to bromine, chlorine, and the trifluoromethyl group. For example, the trifluoromethyl group shows a distinct F NMR signal near -60 ppm .
- Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular weight (e.g., [M+H]+ expected for CHBrClFNO).
- IR Spectroscopy : Stretching frequencies for amide C=O (~1650 cm) and C-Br (~550 cm) .
Q. What are the primary research applications of this compound?
- Methodological Answer :
- Medicinal Chemistry : Acts as a pharmacophore in enzyme inhibition studies (e.g., kinase or protease targets) due to its halogen-rich structure .
- Material Science : Investigated for thermal stability and electronic properties, leveraging the electron-withdrawing trifluoromethyl group .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve the yield of the bromination step?
- Methodological Answer :
- Solvent Selection : Use chloroform or DCM for better solubility of brominating agents .
- Temperature Control : Maintain 50–60°C to minimize side reactions (e.g., over-bromination).
- Catalysts : Add catalytic Lewis acids (e.g., FeCl) to enhance reactivity.
- Monitoring : Track reaction progress via TLC (hexane:EtOAc 3:1) and adjust stoichiometry dynamically .
Q. How should researchers address contradictory spectral data during characterization?
- Methodological Answer :
- Cross-Validation : Compare NMR data with structurally similar compounds (e.g., N-(4-chlorobutanoyl)-N′-[2-(trifluoromethyl)phenyl]thiourea ).
- Crystallography : If available, perform X-ray diffraction to resolve ambiguities in stereochemistry or regiochemistry .
- Isotopic Labeling : Use N or C-labeled precursors to confirm amide bond formation .
Q. What strategies mitigate instability of the compound during biological assays?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
